molecular formula C19H16F3N5O4S2 B11536414 N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]-4-[(trifluoroacetyl)amino]benzamide

N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]-4-[(trifluoroacetyl)amino]benzamide

Cat. No.: B11536414
M. Wt: 499.5 g/mol
InChI Key: RQXGKXICXQIUQG-UHFFFAOYSA-N
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Description

N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE is a complex organic compound that features a combination of sulfonamide, thiadiazole, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide and benzamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of sulfonamide and thiadiazole derivatives.

Mechanism of Action

The mechanism of action of N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiadiazole ring can interact with metal ions or other biomolecules. The trifluoroacetamido group may enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE is unique due to the combination of these functional groups in a single molecule, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H16F3N5O4S2

Molecular Weight

499.5 g/mol

IUPAC Name

N-[5-[[(4-methylphenyl)sulfonylamino]methyl]-1,3,4-thiadiazol-2-yl]-4-[(2,2,2-trifluoroacetyl)amino]benzamide

InChI

InChI=1S/C19H16F3N5O4S2/c1-11-2-8-14(9-3-11)33(30,31)23-10-15-26-27-18(32-15)25-16(28)12-4-6-13(7-5-12)24-17(29)19(20,21)22/h2-9,23H,10H2,1H3,(H,24,29)(H,25,27,28)

InChI Key

RQXGKXICXQIUQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)NC(=O)C(F)(F)F

Origin of Product

United States

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